1-(trifluoromethyl)-1H-pyrazol-3-amine

Description

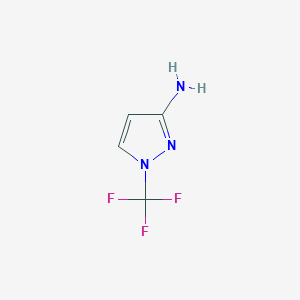

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)10-2-1-3(8)9-10/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAVTCUAYOCGCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1995071-75-4 | |

| Record name | 1-(Trifluoromethyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing

The synthesis of N-trifluoromethyl pyrazoles, including 1-(trifluoromethyl)-1H-pyrazol-3-amine, presents unique challenges, primarily due to the reactivity and stability of trifluoromethylhydrazine, a key precursor. However, several effective strategies have been developed to construct this valuable scaffold.

A primary and widely applicable method involves the cyclocondensation reaction between a trifluoromethylated 1,3-dicarbonyl equivalent and a hydrazine (B178648) source. For the synthesis of this compound, the key starting materials would be trifluoromethylhydrazine and a suitable three-carbon building block with amino functionality, such as β-aminocyanoalkenes.

A significant advancement in the synthesis of N-trifluoromethyl pyrazoles has been the development of methods that generate trifluoromethylhydrazine in situ. This transient intermediate is then trapped by a suitable 1,3-dielectrophile to form the pyrazole (B372694) ring. For instance, a one-pot synthesis can be achieved from readily available di-Boc protected trifluoromethylhydrazine. Deprotection in the presence of a 1,3-keto-nitrile, such as 3-amino-3-oxopropanenitrile, under acidic conditions would lead to the formation of the desired 3-amino-N-trifluoromethylpyrazole. The reaction proceeds through the initial condensation of the hydrazine with the ketone, followed by intramolecular cyclization with the nitrile group to form the aminopyrazole ring. Optimization of reaction conditions, including the choice of acid and solvent, is crucial to minimize the formation of undesired side products.

Another established strategy for creating trifluoromethylated pyrazoles is through [3+2] cycloaddition reactions. This involves reacting a trifluoromethyl-containing 1,3-dipole with an appropriate dipolarophile. While this method is powerful, its application to the direct synthesis of this compound is less commonly documented than condensation methods.

The synthesis of related N-substituted trifluoromethylpyrazoles has been well-documented. For example, the synthesis of 1-aryl-3-trifluoromethylpyrazoles often involves the condensation of trifluoromethylated 1,3-dicarbonyls with aryl hydrazines. These established protocols provide a solid foundation for the development and optimization of synthetic routes to this compound.

Chemical and Physical Properties

While a comprehensive experimental dataset for 1-(trifluoromethyl)-1H-pyrazol-3-amine is not widely available in the public domain, its physicochemical properties can be predicted based on its structure and data from analogous compounds. The presence of the trifluoromethyl group is known to significantly influence a molecule's lipophilicity, metabolic stability, and pKa.

The N-CF3 group, being strongly electron-withdrawing, is expected to decrease the basicity of the pyrazole (B372694) ring nitrogens compared to their non-fluorinated counterparts. Studies on N-trifluoromethyl azoles have shown that they possess excellent aqueous stability, a desirable property for bioactive molecules. Compared to their N-methyl analogs, N-trifluoromethyl azoles exhibit higher lipophilicity, which can enhance membrane permeability.

Below is a table of predicted and representative properties for this compound and a closely related compound, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

| Property | This compound (Predicted/Representative) | 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 149978-42-7) |

| Molecular Formula | C4H4F3N3 | C5H6F3N3 |

| Molecular Weight | 151.09 g/mol | 165.12 g/mol |

| Appearance | Likely a solid at room temperature | Pale brown liquid |

| XLogP3-AA | ~1.0 - 1.5 | 0.8 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Topological Polar Surface Area | 43.8 Ų | 43.8 Ų |

Note: Some values are estimated based on computational models and data from similar compounds.

Spectroscopic Analysis

The structural elucidation of 1-(trifluoromethyl)-1H-pyrazol-3-amine relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazole (B372694) ring and the protons of the amino group. The pyrazole ring protons would appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group. The NH2 protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR would show four distinct signals corresponding to the carbon atoms of the pyrazole ring and the trifluoromethyl group. The carbon of the CF3 group would appear at a characteristic upfield shift and would exhibit splitting due to coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR is a crucial tool for characterizing this compound. It is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the CF3 group. For many N-CF3 pyrazoles, this signal appears in a characteristic region of the ¹⁹F NMR spectrum.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the pyrazole ring.

For a closely related compound, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, the reported ¹H NMR spectrum in CDCl₃ shows a singlet at δ = 5.93 ppm for the pyrazole ring proton, a singlet at δ = 3.79 ppm for the methyl protons, and a broad singlet at δ = 3.68 ppm for the amino protons. tandfonline.com This provides a valuable reference for the expected spectral features of this compound.

Applications in Medicinal and Agrochemical Chemistry

The 1-(trifluoromethyl)-1H-pyrazol-3-amine scaffold is a highly valued building block in the design of new therapeutic agents and agrochemicals. The trifluoromethyl group enhances metabolic stability and cell permeability, while the pyrazole (B372694) ring serves as a versatile platform for introducing diverse functionalities. frontiersin.org

In medicinal chemistry , derivatives of aminopyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The N-trifluoromethylpyrazole moiety, in particular, has been incorporated into potent and selective kinase inhibitors. enamine.net Kinases are crucial targets in oncology, and the unique electronic properties of the N-CF3 group can lead to improved binding affinity and selectivity for the target enzyme. Furthermore, the N-trifluoromethyl group is resistant to metabolic N-dealkylation, which can lead to a more robust pharmacokinetic profile compared to N-alkylated analogs. enamine.net

In the agrochemical sector, pyrazole derivatives are integral to the development of modern pesticides. The trifluoromethylpyrazole core is found in several commercial herbicides and insecticides. The introduction of the CF3 group can significantly enhance the efficacy and spectrum of activity of these compounds. This compound serves as a key intermediate for the synthesis of more complex agrochemicals, allowing for the facile introduction of the N-CF3 pyrazole pharmacophore.

Reactivity and Derivatization

The reactivity of 1-(trifluoromethyl)-1H-pyrazol-3-amine is dictated by the chemical nature of the amino group and the pyrazole (B372694) ring. The amino group at the 3-position is a nucleophilic center and can undergo a variety of chemical transformations.

Common derivatization reactions include:

N-Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy for creating libraries of compounds for structure-activity relationship (SAR) studies.

N-Alkylation and N-Arylation: The amino group can also undergo alkylation or arylation reactions, although the conditions may need to be optimized to control the degree of substitution.

Diazotization: The primary amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups at the 3-position of the pyrazole ring.

Condensation Reactions: The amino group can be condensed with aldehydes or ketones to form Schiff bases, which can serve as intermediates for the synthesis of more complex heterocyclic systems.

The pyrazole ring itself can also undergo reactions, such as electrophilic substitution. However, the presence of the electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic attack. Functionalization of the pyrazole ring is often achieved through metallation-mediated processes. For instance, lithiation of the pyrazole ring followed by quenching with an electrophile can be used to introduce substituents at specific positions.

Bioisosteric Replacement and Structure Activity Relationship Sar Studies

Structure-activity relationship (SAR) studies on pyrazole (B372694) derivatives have shown that the nature and position of substituents on the pyrazole ring are critical for biological activity. For kinase inhibitors, the amino group at the 3-position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The N1-substituent, in this case, the trifluoromethyl group, occupies a solvent-exposed region and can be modified to fine-tune the compound's physical properties and target selectivity.

The derivatization of the amino group or the introduction of substituents at other positions on the pyrazole ring allows for a systematic exploration of the SAR, guiding the design of more potent and selective bioactive molecules.

Current Challenges and Future Research Directions

Despite the significant potential of 1-(trifluoromethyl)-1H-pyrazol-3-amine and its derivatives, several challenges and opportunities for future research remain.

The synthesis of fluorinated heterocycles often relies on harsh reaction conditions and expensive reagents. A key challenge is the development of greener and more cost-effective synthetic routes. thieme-connect.com Future research will likely focus on:

Catalytic Methods: The development of novel catalytic systems for the direct N-trifluoromethylation of aminopyrazoles would be a significant advancement.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and efficiency for the synthesis of N-trifluoromethylated compounds.

Alternative Fluorinating Agents: The exploration of new, safer, and more accessible sources of the trifluoromethyl group is an ongoing area of research.

While many pyrazole-based compounds have shown promising biological activity, a detailed understanding of their molecular mechanisms of action is often lacking. Future research should aim to:

Identify and Validate Molecular Targets: Utilizing chemical biology and proteomic approaches to identify the specific protein targets of bioactive derivatives of this compound.

Structural Biology: Obtaining co-crystal structures of these compounds bound to their targets will provide invaluable insights into their binding modes and guide the rational design of next-generation inhibitors.

Systems Biology Approaches: Understanding how these compounds affect cellular signaling pathways at a systems level can help to predict their efficacy and potential side effects.

The versatile scaffold of this compound makes it an attractive starting point for exploring new biological targets. Future directions include:

Expanding Therapeutic Areas: While kinase inhibition is a major focus, derivatives could be screened against other target classes, such as proteases, ion channels, and epigenetic targets.

New Agrochemical Modes of Action: The discovery of pyrazole (B372694) derivatives with novel modes of action is crucial for overcoming resistance to existing pesticides.

Fragment-Based Drug Discovery: Using this compound as a fragment in screening campaigns could lead to the discovery of novel lead compounds for a variety of targets.

The synergy between computational modeling and experimental validation is transforming drug discovery and materials science. mdpi.com For this compound, this integration can be leveraged to:

Predictive SAR Models: Developing robust quantitative structure-activity relationship (QSAR) and machine learning models to predict the activity and properties of new derivatives, thereby prioritizing synthetic efforts. nih.gov

In Silico Screening: Utilizing virtual screening techniques to identify potential biological targets for the pyrazole scaffold.

Molecular Dynamics Simulations: Employing molecular dynamics simulations to understand the dynamic behavior of these molecules in complex biological environments and to predict their binding affinities. eurasianjournals.com

By addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in the development of new medicines and agrochemicals.

Q & A

Q. What are the optimized synthetic routes for 1-(trifluoromethyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of hydrazine derivatives with trifluoromethyl ketones under controlled conditions. For example:

- Condensation reactions : Hydrazines react with trifluoromethyl ketones in polar solvents (e.g., ethanol) at 60–80°C for 12–24 hours to form the pyrazole core .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) catalysts improve cyclization efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate kinetics but risk decomposition |

| Solvent | Ethanol/DMF | Polar aprotic solvents enhance reactivity |

| Reaction Time | 12–24 hours | Prolonged time increases conversion |

Q. How is the molecular structure of this compound characterized experimentally?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used to resolve crystal structures, confirming the trifluoromethyl group’s orientation and hydrogen-bonding networks .

- Spectroscopy :

- ¹⁹F NMR : Detects CF₃ chemical shifts (~-60 ppm in CDCl₃) .

- ¹H/¹³C NMR : Assigns pyrazole ring protons (δ 6.5–7.5 ppm) and carbons .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 180.06) .

Q. What initial biological screening strategies are recommended for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .

- ADME profiling :

- Lipophilicity : LogP measured via HPLC (typical range: 2.1–2.5 due to CF₃) .

- Metabolic stability : Incubation with liver microsomes (e.g., human CYP450) to assess half-life .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during derivatization?

- Electrophilic substitution : The amino group at position 3 directs electrophiles to position 5. Use directing groups (e.g., Boc protection) to modify position 4 .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at position 1 require Pd(PPh₃)₄ catalyst and inert conditions .

- Computational guidance : DFT calculations (e.g., Gaussian 09) predict reactive sites by mapping Fukui indices .

Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for this compound?

- Dynamic effects : NMR chemical shifts may deviate from static DFT models due to solvent interactions or tautomerism. Include implicit solvent models (e.g., PCM) in calculations .

- Crystal packing : X-ray structures may show non-equilibrium conformations; compare multiple crystal forms or use neutron diffraction for hydrogen positions .

- Validation : Cross-check with 2D NMR (COSY, NOESY) to confirm spin systems and spatial proximities .

Q. How does the trifluoromethyl group influence binding affinity in target proteins?

- Hydrophobic interactions : CF₃ occupies hydrophobic pockets in enzymes (e.g., kinases), validated via co-crystallography (PDB deposition recommended) .

- Electrostatic effects : The group’s electron-withdrawing nature polarizes adjacent bonds, enhancing hydrogen-bond acceptor strength at the pyrazole nitrogen .

- Free-energy calculations : Use MD simulations (e.g., GROMACS) with thermodynamic integration to quantify CF₃’s contribution to binding ΔG .

Q. What are the best practices for handling fluorinated by-products in large-scale synthesis?

- Waste management : Trap volatile fluorinated intermediates (e.g., HF) using Ca(OH)₂ scrubbers .

- Green chemistry : Replace stoichiometric reagents with catalytic systems (e.g., flow reactors with immobilized catalysts) to minimize waste .

- Analytical monitoring : Online IR or ¹⁹F NMR tracks reaction progress and detects persistent fluorinated impurities .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across different cell lines?

- Context-dependent toxicity : Screen cell lines with varying expression levels of target proteins (e.g., via qPCR) to correlate activity with target availability .

- Off-target effects : Use proteome-wide affinity pulldown assays (e.g., thermal proteome profiling) to identify non-specific interactions .

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 μM) and include positive controls (e.g., staurosporine for kinases) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.